molecular formula C15H10BrN3O B5871617 N-(3-bromophenyl)quinoxaline-6-carboxamide

N-(3-bromophenyl)quinoxaline-6-carboxamide

Cat. No.: B5871617
M. Wt: 328.16 g/mol
InChI Key: YZFDWVSIIKPLEE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)quinoxaline-6-carboxamide is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromophenyl group in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)quinoxaline-6-carboxamide typically involves the reaction of 3-bromoaniline with quinoxaline-6-carboxylic acid. The reaction is carried out under specific conditions to ensure high yield and purity. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)quinoxaline-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

N-(3-bromophenyl)quinoxaline-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, leading to the modulation of biological pathways. For example, in anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)quinoxaline-6-carboxamide
  • N-(3-chlorophenyl)quinoxaline-6-carboxamide
  • N-(3-bromophenyl)quinoxaline-2-carboxamide

Uniqueness

N-(3-bromophenyl)quinoxaline-6-carboxamide is unique due to the specific position of the bromine atom on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse applications .

Properties

IUPAC Name

N-(3-bromophenyl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O/c16-11-2-1-3-12(9-11)19-15(20)10-4-5-13-14(8-10)18-7-6-17-13/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFDWVSIIKPLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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